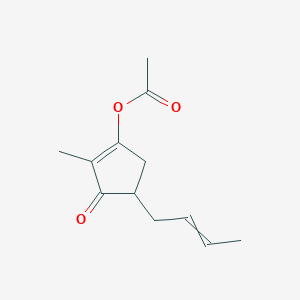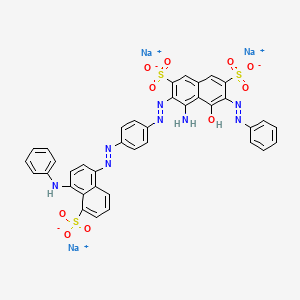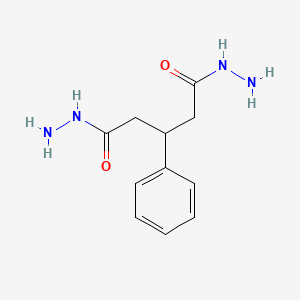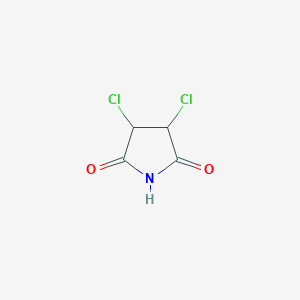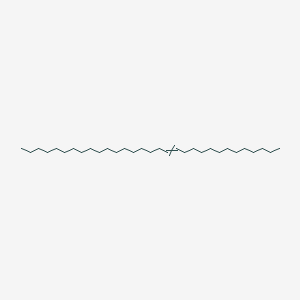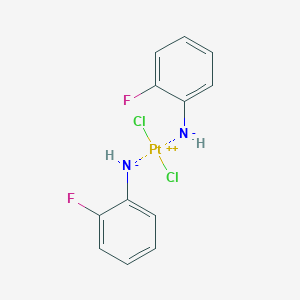
Dichloroplatinum(2+);(2-fluorophenyl)azanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloroplatinum(2+);(2-fluorophenyl)azanide is a coordination compound that features a platinum center coordinated to two chloride ions and a 2-fluorophenyl azanide ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloroplatinum(2+);(2-fluorophenyl)azanide typically involves the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II), with 2-fluoroaniline under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar methods to those described above. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.
化学反应分析
Types of Reactions
Dichloroplatinum(2+);(2-fluorophenyl)azanide can undergo various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different platinum species.
Substitution: Ligands coordinated to the platinum center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes.
科学研究应用
Chemistry
In chemistry, Dichloroplatinum(2+);(2-fluorophenyl)azanide is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes. Its unique coordination environment allows for selective activation of substrates.
Biology and Medicine
In the field of medicine, compounds similar to this compound are studied for their potential anticancer properties. Platinum-based drugs, such as cisplatin, are well-known for their ability to induce apoptosis in cancer cells by binding to DNA and disrupting cellular processes .
Industry
Industrially, this compound may be used in the development of new materials and as a catalyst in various chemical manufacturing processes. Its stability and reactivity make it a valuable component in industrial applications.
作用机制
The mechanism of action of Dichloroplatinum(2+);(2-fluorophenyl)azanide involves the coordination of the platinum center to target molecules, such as DNA in the case of anticancer activity. The platinum center can form cross-links with DNA, leading to the disruption of DNA replication and transcription, ultimately inducing cell death. The molecular pathways involved include the activation of apoptotic signaling cascades and inhibition of DNA repair mechanisms .
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that forms DNA cross-links.
Carboplatin: A platinum-based drug with a similar mechanism of action to cisplatin but with reduced side effects.
Oxaliplatin: Another platinum-based drug used in cancer treatment, known for its effectiveness against colorectal cancer.
Uniqueness
Dichloroplatinum(2+);(2-fluorophenyl)azanide is unique due to the presence of the 2-fluorophenyl azanide ligand, which may impart distinct reactivity and selectivity compared to other platinum-based compounds. This uniqueness can be leveraged in the design of new catalysts and therapeutic agents.
属性
CAS 编号 |
71744-88-2 |
|---|---|
分子式 |
C12H10Cl2F2N2Pt |
分子量 |
486.2 g/mol |
IUPAC 名称 |
dichloroplatinum(2+);(2-fluorophenyl)azanide |
InChI |
InChI=1S/2C6H5FN.2ClH.Pt/c2*7-5-3-1-2-4-6(5)8;;;/h2*1-4,8H;2*1H;/q2*-1;;;+4/p-2 |
InChI 键 |
DNCFDOOOOJINQS-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C(=C1)[NH-])F.C1=CC=C(C(=C1)[NH-])F.Cl[Pt+2]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14463707.png)
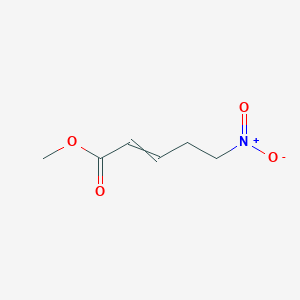
![methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate](/img/structure/B14463713.png)
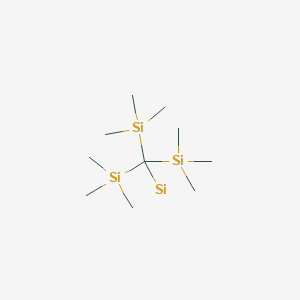
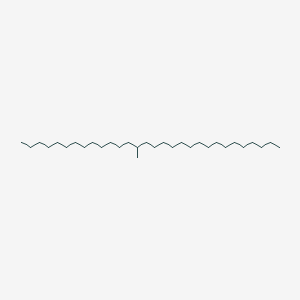
![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)


